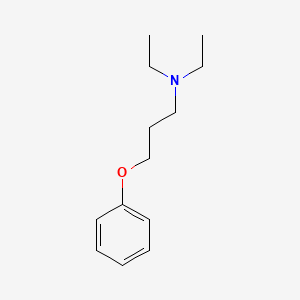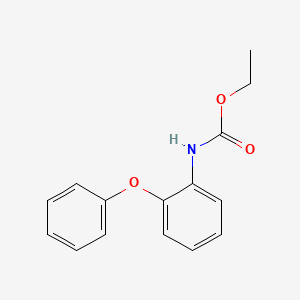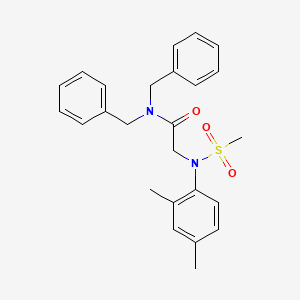
2-bromo-4,6-dichlorophenyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4,6-dichlorophenyl phenylcarbamate, also known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been widely used in agriculture to control weeds in crops such as cotton, soybeans, and sugarcane. Diuron is known for its effectiveness in controlling a broad range of weeds and its relatively low toxicity to non-target organisms. In recent years, there has been an increased interest in the synthesis, mechanism of action, and biochemical and physiological effects of Diuron, as well as its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-bromo-4,6-dichlorophenyl phenylcarbamate involves the inhibition of photosynthesis in plants. Specifically, this compound binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons, leading to the accumulation of reactive oxygen species and ultimately, the death of the plant.
Biochemical and Physiological Effects:
In addition to its effects on photosynthesis, this compound has been shown to have a range of biochemical and physiological effects on plants and other organisms. These effects include the inhibition of respiration, the disruption of cell membranes, and the alteration of gene expression. In animals, this compound has been shown to have toxic effects on the liver and kidneys, as well as the reproductive and immune systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-4,6-dichlorophenyl phenylcarbamate in lab experiments is its broad-spectrum activity, which allows for the control of a wide range of weeds. Additionally, this compound has relatively low toxicity to non-target organisms, making it a safer alternative to some other herbicides. However, one limitation of using this compound in lab experiments is its persistence in the environment, which can lead to long-term effects on soil fertility and microbial communities.
Future Directions
There are several future directions for research on 2-bromo-4,6-dichlorophenyl phenylcarbamate, including the development of new synthesis methods, the investigation of its effects on non-target organisms, and the assessment of its potential risks to human health. Additionally, there is a need for further research on the environmental fate and transport of this compound, as well as its potential impacts on ecosystem functioning. Finally, there is a growing interest in the development of alternative herbicides that are more environmentally friendly and sustainable than traditional chemicals like this compound.
Synthesis Methods
The synthesis of 2-bromo-4,6-dichlorophenyl phenylcarbamate involves the reaction of 2,4-dichlorophenyl isocyanate with 2-bromo-6-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenyl chloroformate to form this compound. The overall reaction can be represented as follows:
2,4-dichlorophenyl isocyanate + 2-bromo-6-chloroaniline → this compound + HCl
Scientific Research Applications
2-bromo-4,6-dichlorophenyl phenylcarbamate has been used in scientific research for a variety of purposes, including the study of plant physiology and ecology, soil microbiology, and environmental toxicology. In plant physiology and ecology, this compound has been used to investigate the effects of herbicides on photosynthesis, plant growth, and nutrient uptake. In soil microbiology, this compound has been used to study the impact of herbicides on microbial communities and soil fertility. In environmental toxicology, this compound has been used to assess the potential risks of herbicide exposure to aquatic and terrestrial organisms.
properties
IUPAC Name |
(2-bromo-4,6-dichlorophenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-10-6-8(15)7-11(16)12(10)19-13(18)17-9-4-2-1-3-5-9/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIMIMWWNQWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6138895.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)